molecular formula C9H19NO B086192 5-Diethylamino-2-pentanone CAS No. 105-14-6

5-Diethylamino-2-pentanone

Cat. No.: B086192
CAS No.: 105-14-6
M. Wt: 157.25 g/mol
InChI Key: GRGNJBKJCVOFEO-UHFFFAOYSA-N
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Description

5-Diethylamino-2-pentanone is a chemical compound with the molecular formula C₉H₁₉NO. It is also known by other names such as Novol ketone and 5-(N,N-Diethylamino)pentan-2-one . This compound is a colorless liquid that is soluble in water and has a boiling point of approximately 160-162°C . It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Diethylamino-2-pentanone typically involves the reaction of diethylamine with 2-pentanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Diethylamino-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Diethylamino-2-pentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Diethylamino-2-pentanone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors in biological systems, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the diethylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

5-(diethylamino)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNJBKJCVOFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021862
Record name 5-Diethylamino-2-pentanone
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-14-6
Record name 5-(Diethylamino)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-(diethylamino)-
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Record name 5-Diethylamino-2-pentanone
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Record name 5-Diethylamino-2-pentanone
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Record name 5-diethylaminopentan-2-one
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Record name 5-Diethylamino-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 5-diethylamino-2-pentanone has the weakest binding affinity to FKBP among the studied ligands. Can the simulations provide insights into why this is the case?

A1: While the paper doesn't directly address the specific reasons for the weak binding affinity of this compound, it provides valuable clues through its analysis of the unbinding process. The study highlights that this compound, with eleven non-hydrogen atoms, occupies a larger volume compared to other ligands studied. [] This size difference could lead to less optimal interactions with the amino acid residues within the FKBP binding pocket.

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